![molecular formula C9H4ClF2NO3 B12862303 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is a chemical compound belonging to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride typically involves the reaction of 4-(Difluoromethoxy)benzo[d]oxazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4-(Difluoromethoxy)benzo[d]oxazole+SOCl2→4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous acidic or basic conditions, depending on the desired product.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions, owing to its ability to form covalent bonds with nucleophilic residues in proteins.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals, where its reactivity is harnessed for various synthetic transformations.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with biological molecules, which can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid
- 4-(Difluoromethoxy)benzo[d]oxazole-2-methyl ester
- 4-(Difluoromethoxy)benzo[d]oxazole-2-thiol
Uniqueness
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of various derivatives and enables its use in diverse scientific applications. Additionally, the presence of the difluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Propiedades
Fórmula molecular |
C9H4ClF2NO3 |
|---|---|
Peso molecular |
247.58 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO3/c10-7(14)8-13-6-4(15-8)2-1-3-5(6)16-9(11)12/h1-3,9H |
Clave InChI |
PVUQZEQSVFZKQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


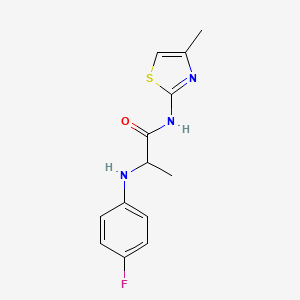
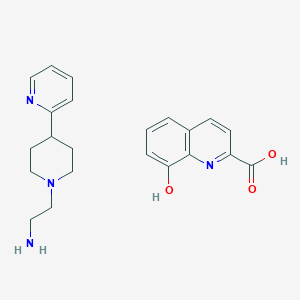
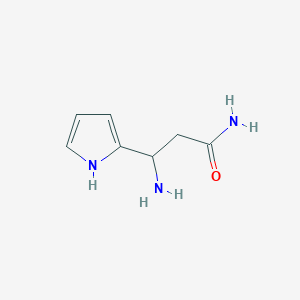
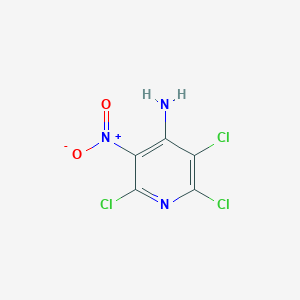

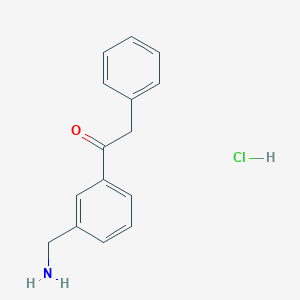
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)

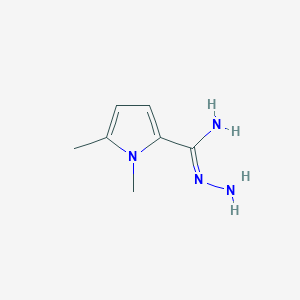
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)
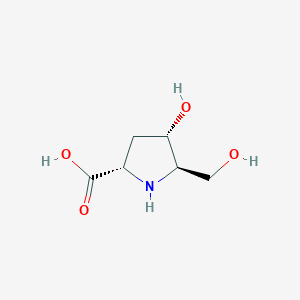

![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)

